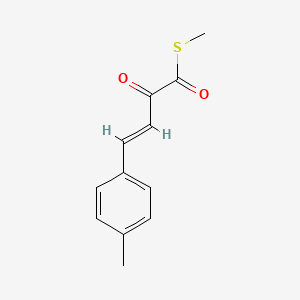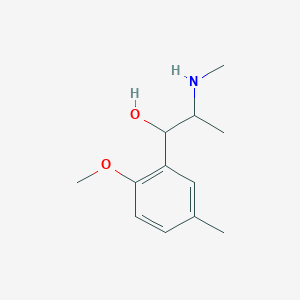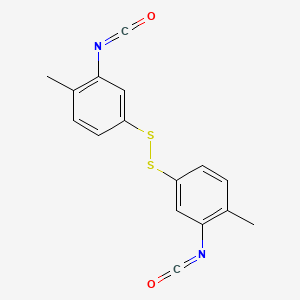
1,1'-Disulfanediylbis(3-isocyanato-4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is an organic compound with the molecular formula C16H12N2O2S2. This compound features two isocyanate groups attached to a benzene ring, which is further substituted with a methyl group and connected via a disulfide bridge. The presence of isocyanate groups makes it highly reactive and useful in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) typically involves the reaction of 3-isocyanato-4-methylbenzenethiol with an oxidizing agent to form the disulfide bridge. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents like dichloromethane or toluene.
Oxidizing Agent: Hydrogen peroxide or iodine.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反応の分析
Types of Reactions
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) undergoes several types of chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Oxidation-Reduction Reactions: The disulfide bridge can be reduced to thiols or oxidized to sulfonic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols.
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions.
科学的研究の応用
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules through isocyanate chemistry.
Medicine: Potential use in drug delivery systems due to its reactivity and ability to form stable linkages.
Industry: Utilized in the production of high-performance polymers and coatings.
作用機序
The mechanism of action of 1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. The disulfide bridge can undergo redox reactions, which can be exploited in various chemical processes.
類似化合物との比較
Similar Compounds
1,1’-Disulfanediylbis(3-methylbenzene): Lacks the isocyanate groups, making it less reactive.
Benzene, 1,1’-methylenebis[4-isocyanato-]: Similar structure but with a methylene bridge instead of a disulfide bridge.
3-Chloro-4-methylphenyl isocyanate: Contains a chlorine substituent instead of a disulfide bridge.
Uniqueness
1,1’-Disulfanediylbis(3-isocyanato-4-methylbenzene) is unique due to the presence of both isocyanate groups and a disulfide bridge. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical and industrial applications.
特性
CAS番号 |
672288-55-0 |
|---|---|
分子式 |
C16H12N2O2S2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-isocyanato-4-[(3-isocyanato-4-methylphenyl)disulfanyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-3-5-13(7-15(11)17-9-19)21-22-14-6-4-12(2)16(8-14)18-10-20/h3-8H,1-2H3 |
InChIキー |
JRUWUKQVQSXPJE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=C(C=C2)C)N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


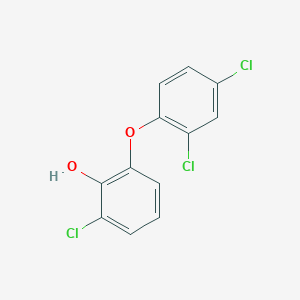
![Triphenyl({2-[2-(triphenylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B12521440.png)
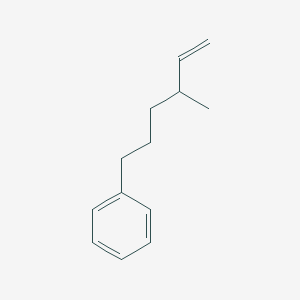
![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
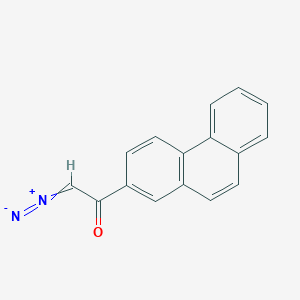

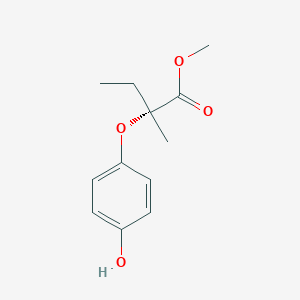
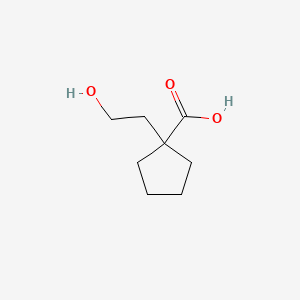
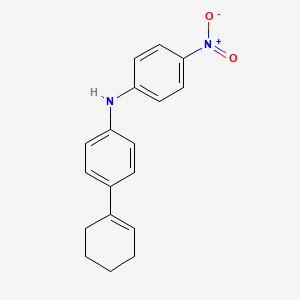

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

